2-Acetate

Beschreibung

Overview of the Significance of Acetate (B1210297) Moieties at Specific Structural Positions

The regioselectivity of acetylation—the precise placement of an acetyl group—is a key determinant of a molecule's biological activity. This specificity is crucial in processes such as epigenetic regulation, immune recognition, and drug efficacy.

One of the most studied examples is the acetylation of histone proteins. Histones are responsible for packaging DNA into a compact structure called chromatin, and modifications to their N-terminal tails regulate gene accessibility. The acetylation of specific lysine (B10760008) residues on these tails, such as at position 9 or 16, neutralizes their positive charge, weakening their interaction with negatively charged DNA. wikipedia.orgjove.com This leads to a more relaxed chromatin structure, allowing transcription factors to access genes and activate their expression. wikipedia.orgnih.gov The specific pattern of acetylation across different lysine positions forms part of a "histone code" that dictates gene activity. jove.com

Similarly, the O-acetylation of sialic acids, which are sugar molecules often found at the outermost ends of cell surface glycans, is highly position-dependent. researchgate.netnih.gov O-acetylation at the C-9 position of sialic acid can prevent its recognition by immune receptors like Siglecs, effectively acting as a molecular switch in immune signaling. researchgate.netnih.gov This modification can also alter the binding of pathogens, such as influenza viruses, to host cells. nih.gov Altered O-acetylation patterns have been associated with various diseases, including cancer. mdpi.comoup.com

In medicinal chemistry, the placement of an acetate group can define a drug's mechanism of action. A classic example is aspirin (B1665792) (acetylsalicylic acid), where the acetate is at the 2-position of the benzoic acid ring. wikipedia.org Aspirin works by transferring this specific acetyl group to a serine residue (Ser530) in the active site of cyclooxygenase (COX) enzymes, irreversibly inhibiting their function and thereby reducing inflammation and pain. wikipedia.orgnih.govahajournals.org The position of this acetyl group is essential for its therapeutic effect.

| Molecule Class | Specific Position of Acetate | Functional Consequence |

|---|---|---|

| Histone H4 | Lysine 16 (H4K16ac) | Inhibits the formation of compact 30-nm chromatin fibers, promoting a more open and transcriptionally active state. nih.gov |

| Sialic Acids | C-9 Position (9-O-acetylation) | Blocks recognition by immune system receptors (Siglecs) and can inhibit or mediate pathogen binding. researchgate.netnih.gov |

| Salicylic Acid | Position 2 (forms Acetylsalicylic acid - Aspirin) | Enables irreversible acetylation of COX enzymes, leading to anti-inflammatory and anti-platelet effects. wikipedia.orgnih.gov |

| Cellulose (B213188) | C-6 Hydroxyl Group | Gas-phase acetylation preferentially occurs at this primary hydroxyl group, altering the surface properties of the material. rsc.org |

Role of the Two-Carbon Acetate Unit as a Fundamental Building Block and Signaling Molecule

The two-carbon acetate unit, primarily in its activated form as acetyl-coenzyme A (acetyl-CoA), is one of the most central metabolites in all of life. wikipedia.orgfrontiersin.org It serves a dual purpose as both a fundamental building block for biosynthesis and a critical signaling molecule that reflects the cell's metabolic state.

As a building block , acetyl-CoA is the starting point for the synthesis of a vast array of biomolecules through the acetate pathway. wikipedia.orgfirsthope.co.in This pathway is responsible for producing fatty acids, which are essential components of cell membranes and energy storage molecules. sips.org.inrsc.org Acetyl-CoA also initiates the production of polyketides, a diverse group of secondary metabolites with a wide range of biological activities. firsthope.co.insips.org.in Furthermore, acetyl-CoA is a precursor for the biosynthesis of cholesterol, steroid hormones, and other isoprenoids. wikipedia.orgiastate.eduwikipedia.org

| Biosynthetic Pathway | Primary Precursor | Major Products |

|---|---|---|

| Fatty Acid Synthesis | Acetyl-CoA, Malonyl-CoA | Fatty acids, membrane lipids. wikipedia.orgrsc.org |

| Polyketide Synthesis (Acetate Pathway) | Acetyl-CoA, Malonyl-CoA | Aromatic compounds, macrolide antibiotics, flavonoids. wikipedia.orgsips.org.innih.gov |

| Mevalonate Pathway | Acetyl-CoA | Cholesterol, steroids, isoprenoids. wikipedia.orgiastate.edu |

| Citric Acid Cycle | Acetyl-CoA | Citrate (precursor for other syntheses), ATP, NADH. wikipedia.org |

As a signaling molecule , acetate and acetyl-CoA link cellular metabolism with regulation. frontiersin.orgnih.gov The concentration of acetyl-CoA serves as a sensor of the cell's nutritional status. frontiersin.org High levels of acetyl-CoA, typically seen under nutrient-rich conditions, signal an energy surplus and promote anabolic processes like lipid synthesis and histone acetylation for gene expression. Conversely, low levels trigger catabolic, energy-producing pathways. Free acetate itself can act as a signaling molecule, modulating processes like inflammation and gene transcription, often through its conversion to acetyl-CoA. frontiersin.orgnih.gov There are at least two major signaling pathways for acetate: one branch dependent on its conversion to acetyl-CoA, and another that involves G-protein coupled receptors. nih.govresearchgate.net

Interdisciplinary Research Perspectives on 2-Acetate Chemistry and Biochemistry

The study of acetate's roles is inherently interdisciplinary, connecting fundamental chemistry with broad areas of biology and medicine.

Biochemistry and Molecular Biology: Research in these fields focuses on the metabolic pathways that produce and consume acetyl-CoA, such as the citric acid cycle and fatty acid synthesis. iastate.eduwikipedia.org A major area of investigation is epigenetics, where histone acetylation is a key mechanism for regulating gene expression in response to cellular signals. wikipedia.orgnih.gov

Medicinal Chemistry and Pharmacology: The deliberate addition or removal of acetate groups is a common strategy in drug design. As seen with aspirin, acetylation can confer specific therapeutic properties. wikipedia.orgwikipedia.org Sodium acetate is also used in pharmaceutical formulations as a buffering agent to maintain the stability and efficacy of drugs. nbinno.comchemignition.com Furthermore, enzymes involved in acetate metabolism, such as histone deacetylases (HDACs), are major targets for cancer therapeutics.

Immunology: The acetylation of molecules on the cell surface plays a critical role in immune function. The O-acetylation of sialic acids can modulate the immune response by altering the interaction between cells and preventing recognition by immune receptors. researchgate.netnih.gov This has implications for autoimmunity, cancer immune evasion, and infectious diseases. nih.govmdpi.com

Materials Science: The chemical properties of the acetate group are utilized to modify the characteristics of materials. For example, the regioselective surface acetylation of cellulose is a sustainable method to change its surface properties, such as hydrophobicity, while preserving its bulk structure. rsc.org

| Field of Study | Specific Focus Related to Acetate | Key Example |

|---|---|---|

| Biochemistry / Epigenetics | Regulation of gene expression via histone modification. | Acetylation of specific histone lysines alters chromatin structure to activate genes. wikipedia.orgnih.gov |

| Pharmacology | Mechanism of drug action through targeted acetylation. | Aspirin acetylates COX enzymes to block prostaglandin (B15479496) synthesis. wikipedia.orgahajournals.org |

| Immunology | Modulation of immune cell recognition. | O-acetylation of sialic acids on cell surfaces prevents binding by immune receptors. researchgate.netnih.gov |

| Materials Science | Modification of biopolymer surface properties. | Gas-phase acetylation of cellulose to create tailored, biodegradable materials. rsc.org |

Structure

3D Structure

Eigenschaften

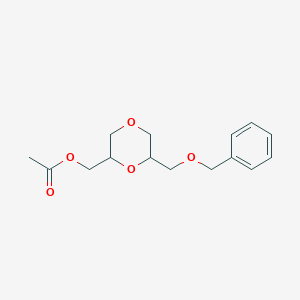

IUPAC Name |

[6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMAITQRABEEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1COCC(O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441853 | |

| Record name | AGN-PC-0N6O71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338458-98-3 | |

| Record name | 1,4-Dioxane-2-methanol, 6-[(phenylmethoxy)methyl]-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338458-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0N6O71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Acetate Compounds

Enzymatic Synthesis of 2-Acetate Intermediates and Analogs

Enzymatic synthesis offers a powerful route for producing this compound compounds due to the inherent regioselectivity and mild reaction conditions afforded by biocatalysts. Lipases and acyltransferases are particularly valuable in this context, enabling targeted acetylation or deacetylation reactions.

Regioselective Biocatalytic Acetylation (e.g., Isosorbide-2-acetate Synthesis via Immobilized Lipase (B570770) Hydrolysis/Alcoholysis)

Regioselective biocatalytic acetylation is a key strategy for synthesizing specific this compound isomers. A notable example is the synthesis of isosorbide-2-acetate, a crucial intermediate in pharmaceutical production. This compound has been successfully synthesized with high regioselectivity and yield using immobilized lipases.

For instance, Novozym 435, an immobilized lipase B from Candida antarctica (CALB), has been effectively employed for the hydrolysis of isosorbide-2,5-diacetate to yield isosorbide-2-acetate. This process achieved a high yield of approximately 92% with excellent regioselectivity, exceeding 99.5% diastereomeric excess (d.e.) rsc.orgfigshare.comresearchgate.netacs.org. Another lipase, Lipase PS IM (from Burkholderia cepacia), has also been utilized for the alcoholysis route to isosorbide-2-acetate figshare.comacs.org. The high regioselectivity of Novozym 435 towards the C-2 position of isosorbide-2,5-diacetate is a significant advantage of this biocatalytic approach rsc.orgresearchgate.net.

Optimization of Enzyme-Mediated Reaction Parameters for this compound Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield and selectivity of enzyme-mediated this compound synthesis. Key parameters typically include substrate concentration, enzyme loading, temperature, pH, solvent, and reaction time.

For the enzymatic synthesis of isosorbide-2-acetate, optimized conditions allowed for high substrate concentrations of 400–500 g/L, while reducing the enzyme to substrate ratio to less than 10 wt % figshare.comacs.org.

In another application, the chemoselective monoacetylation of 2-aminophenol (B121084) to N-(2-hydroxyphenyl)acetamide was carried out using Novozym 435. A systematic study revealed that vinyl acetate (B1210297) was the most effective acyl donor among those tested (including vinyl butyrate (B1204436), acetic anhydride (B1165640), and ethyl acetate), leading to an irreversible reaction. The reaction achieved a conversion of 74.6% in 10 hours at 50 °C. It was observed that increasing the concentration of vinyl acetate beyond a certain point (e.g., 5 mmol) led to a slight inhibition of the enzyme-mediated reaction acs.org.

For the enzymatic synthesis of 2-phenethyl acetate using an immobilized acyltransferase from Mycobacterium smegmatis (MsAcT), optimization studies identified vinyl acetate as the optimal acyl donor. A molar ratio of vinyl acetate to 2-phenylethyl alcohol of 2:1 and a water content of 80% (w/w) at 40 °C for 30 minutes resulted in a high conversion rate of 99.17% nih.govrsc.org.

The following table summarizes some optimized parameters and their outcomes for enzymatic this compound synthesis:

| Compound Synthesized | Enzyme Used | Reaction Type | Key Optimized Parameters | Yield/Conversion | Regioselectivity/Selectivity | Reference |

| Isosorbide-2-acetate | Novozym 435 | Hydrolysis | Substrate conc.: 400–500 g/L; Enzyme:Substrate < 10 wt % | ~92% | >99.5% d.e. | figshare.comacs.org |

| N-(2-hydroxyphenyl)acetamide | Novozym 435 | Acetylation | Vinyl acetate as acyl donor; T = 50 °C | 74.6% (in 10 h) | Chemoselective | acs.org |

| 2-Phenethyl acetate | Immobilized MsAcT | Transesterification | Vinyl acetate:2-phenylethanol (2:1); Water content 80% (w/w); T = 40 °C | 99.17% (in 30 min) | High | nih.govrsc.org |

Strategies for Enzyme Recycling and Process Scalability in this compound Production

For the synthesis of isosorbide-2-acetate, the feasibility of enzyme recycling using immobilized Novozym 435 was successfully demonstrated. The process was also scaled up to a kilogram scale, proving its efficiency and economic viability for larger-scale production figshare.comacs.org. After filtration, the recovered enzyme could be sealed and stored for subsequent recycling batches acs.org.

Chemo-Synthetic Pathways for Introducing or Modifying this compound Functionalities

Chemo-synthetic routes provide alternative or complementary methods for the formation and derivatization of this compound compounds, often employing traditional organic reactions.

Esterification and Acetylation Reactions for Targeted this compound Compound Formation (e.g., 2-Quinolinol, this compound)

Esterification and acetylation are fundamental chemical reactions used to introduce acetate functionalities. Acetylation specifically involves the substitution of a hydrogen atom with an acetyl group (CH₃C=O), typically resulting in the formation of acetate esters byjus.comwikipedia.org. Common acetylating agents include acetic anhydride and acetyl chloride byjus.combyjus.com.

An example of targeted this compound compound formation is the synthesis of 2-quinolinol, this compound. This compound can be synthesized through the reaction of 2-quinolinol with acetic anhydride or acetic acid, usually in the presence of a catalyst ontosight.ai.

Another relevant example from the quinoline (B57606) series is the synthesis of 2-oxo-1,2-dihydroquinolin-4-yl acetate. This compound can be prepared by the esterification of 4-hydroxy-2(1H)-quinolone with acetic anhydride in a basic solution containing triethylamine. Alternatively, reacting 4-hydroxy-2(1H)-quinolone with acetic acid under acidic conditions can also yield 4-acetoxyquinolin-2-one (a tautomer of 2-oxo-1,2-dihydroquinolin-4-yl acetate) with good yields mdpi.com. Furthermore, 2-oxo-1,2-dihydroquinolin-4-yl acetate derivatives can be obtained by reacting acyl chloride derivatives with 4-hydroxy-2-quinolone in pyridine (B92270) at room temperature mdpi.com.

Derivatization of Heterocyclic and Aliphatic Precursors to Yield this compound Structures (e.g., Ethyl this compound (Benzo[d]thiazol-2-yloxy) for Thiazolidine (B150603) Derivatives)

Derivatization strategies involve modifying existing heterocyclic or aliphatic structures to incorporate this compound functionalities, often as an intermediate step for further synthetic transformations.

A prominent example is the synthesis of ethyl 2-(benzo[d]thiazol-2-yloxy)acetate, which serves as a crucial precursor for various thiazolidine derivatives. This compound is typically synthesized by the reaction of 2-hydroxybenzothiazole (B105590) with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in dry acetone (B3395972) emanresearch.orgtubitak.gov.trekb.eg.

The synthesized ethyl 2-(benzo[d]thiazol-2-yloxy)acetate can then be further derivatized. For instance, it can be reacted with hydrazine (B178648) monohydrate in absolute ethanol (B145695) to yield 2-(benzo[d]thiazol-2-yloxy)acetohydrazide, a key intermediate in the synthesis of novel thiazolidine compounds emanresearch.orgtubitak.gov.trekb.egemanresearch.org. This demonstrates how a this compound structure can be strategically introduced into a heterocyclic system and subsequently modified to create more complex derivatives. The reaction scheme for the formation of ethyl 2-(benzo[d]thiazol-2-yloxy)acetate and its subsequent conversion to the hydrazide is a well-established pathway in the synthesis of diverse heterocyclic molecules.

The following table details the synthesis of ethyl 2-(benzo[d]thiazol-2-yloxy)acetate:

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 2-Hydroxybenzothiazole, Ethyl chloroacetate | Anhydrous K₂CO₃, Dry Acetone, Reflux | Ethyl 2-(benzo[d]thiazol-2-yloxy)acetate | 91-94% | emanresearch.orgtubitak.gov.trekb.eg |

Controlled Modification and Rearrangement of Carbon Skeletons to Access Novel this compound Architectures (e.g., Fortesyl Acetate)

Controlled modification and rearrangement of carbon skeletons represent sophisticated synthetic strategies for generating novel this compound architectures. A notable example is the formation of fortesyl acetate (8,8-dimethyltricyclo[4.2.1.03,7]nonan-6-yl acetate). The mechanism for the formation of fortesyl acetate involves a deep-seated carbon skeletal rearrangement during the acetolysis of nopyl toluene-p-sulfonate. This process proceeds through the intermediate formation of a cyclobutane (B1203170) ring, followed by the shift of a methylene (B1212753) bridge to expand the initial cyclobutane ring, and then a subsequent expansion of the newly formed cyclobutane ring. Theoretical calculations of the heats of formation of potential ions involved in these shifts corroborate the proposed mechanism as the most probable pathway thegoodscentscompany.com.

Catalyzed Benzoylation Studies of Pyrrole-2-Acetate Systems

Catalyzed benzoylation is a crucial derivatization strategy for pyrrole-2-acetate systems, enabling the introduction of benzoyl groups onto the pyrrole (B145914) ring. Studies have investigated the electrophilic benzoylation of ethyl pyrrole-2-acetate, a process that can yield mixtures of isomers substituted on the carbon atoms of the pyrrole ring nih.gov. The Friedel-Crafts acylation is a cornerstone method for this transformation, typically employing ethyl pyrrole-2-acetate as the starting material, benzoyl chloride as the acylating agent, and a Lewis acid catalyst such as boron trichloride (B1173362) (BCl₃) fishersci.cauni.luuni.luwikipedia.org. This methodology is particularly valuable for synthesizing 4- and 5-aroylpyrrole-2-acetic acids, which are structurally related to a class of nonsteroidal anti-inflammatory drugs (NSAIDs) uni.luuni.lu.

A typical procedure for the Friedel-Crafts benzoylation of ethyl pyrrole-2-acetate involves dissolving ethyl pyrrole-2-acetate in anhydrous dichloromethane (B109758) under inert conditions fishersci.cauni.lu. BCl₃ is then added dropwise at 0°C, followed by benzoyl chloride fishersci.cauni.lu. The reaction mixture is stirred at room temperature for several hours, with progress monitored by thin-layer chromatography (TLC) fishersci.ca. Workup typically involves quenching the reaction with ice-cold water, extracting the organic layer, drying it, and concentrating the product fishersci.ca. Purification, often via column chromatography, can isolate the desired benzoyl isomers with reported yields ranging from 65% to 70% for the 5-benzoyl isomer fishersci.ca.

Table 1: Representative Conditions and Outcomes for Catalyzed Benzoylation of Ethyl Pyrrole-2-Acetate

| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature | Reaction Time | Major Product(s) | Yield (%) | Citation |

| Ethyl Pyrrole-2-acetate | Benzoyl Chloride | BCl₃ | Dichloromethane | Room Temp. | 6-8 hours | 5-benzoyl isomer (and other isomers) | 65-70 | fishersci.ca |

Advanced Approaches for Acetate Generation and Utilization in Synthesis

The generation of acetate, a fundamental C2 building block, from readily available and sustainable feedstocks is a critical area of research in green chemistry.

The conversion of one-carbon (C1) feedstocks such as carbon dioxide (CO₂) and methane (B114726) (CH₄) into acetate is gaining significant attention for sustainable chemical production.

CO₂ to Acetate: Acetate can be synthesized from CO₂ through both chemo- and bio-catalytic routes. In bio-catalysis, strictly anaerobic, acetogenic (acetate-forming) bacteria are capable of reducing two moles of CO₂ to one mole of acetyl coenzyme A (acetyl-CoA), which is then further converted to acetate nih.govfishersci.com. Organisms like Acetobacterium woodii have been reported to achieve acetate synthesis from CO₂/H₂ gas combinations, with reported acetate concentrations up to 51 g/L. Microbial electrosynthesis (MES) is another promising bio-catalytic approach where electrochemically active microbes utilize renewable electricity to convert CO₂ into organic molecules, including acetate nih.gov.

CH₄ to Acetate: Direct conversion of methane to acetic acid under mild conditions has been achieved through novel catalytic systems. A recent advancement in chemo-catalysis involves the use of a unique molybdenum disulfide (MoS₂)-confined rhodium-iron (Rh–Fe) dual-site catalyst for the direct conversion of methane into acetic acid. This innovation addresses the challenge of activating the robust C–H bonds of methane and selectively transforming it into valuable multi-carbon oxygenates. The process occurs via oxidative carbonylation, where methane is initially activated at a copper hydroxyl site through σ-bond metathesis to form Cu-methyl species, followed by carbonylation with in situ-generated carbon monoxide and subsequent hydrolysis by water fishersci.com. This approach offers a promising route to convert a gaseous feedstock into a stable, transportable liquid chemical.

In bio-inspired catalysis, a manganese(oxy)hydroxide (MnOx) catalyst, inspired by the functionality of methanotrophs, has shown selectivity towards acetate production at intermediate applied overpotentials during the electrochemical partial oxidation of methane.

Electrochemical reduction of carbon dioxide (CO₂RR) offers a promising avenue for transforming CO₂ into valuable chemical products, including acetate. However, achieving high production rates and selectivity for multi-carbon products like acetate directly from CO₂ remains challenging due to high energy barriers and low selectivity for C–C coupling.

An effective strategy to overcome these limitations is a cascade synthesis approach, which involves a two-step process: initial CO₂RR to carbon monoxide (CO), followed by CO electroreduction (CORR) to acetate. This indirect route has shown encouraging progress, leveraging the higher activity of CORR to acetate. For instance, a flow electrolyzer converting CO into acetate on micrometer-scale copper has achieved a Faradaic efficiency (FE) for acetate of approximately 20% at a total current density of -300 mA/cm². Further optimization in CO electrolyzers, incorporating selective alcohol partial oxidation anodes and alcohol-permeable anion exchange membranes, has facilitated the production of concentrated, high-purity acetate streams, with concentrations of 7.6 M and purity exceeding 97% reported.

Recent research has focused on enhancing CO₂RR to acetate directly by designing self-pressurizing nanocatalytic capsules that increase CO intermediate pressure, thereby facilitating a novel CO-CO₂ coupling reaction pathway. This approach has significantly outperformed existing benchmarks in CO₂RR, achieving an acetate FE of 38.5 ± 2.2% and an acetate partial current density of -328 ± 19 mA/cm². Theoretical predictions suggest that elevating CO pressure on copper surfaces during CO₂RR can catalyze a -COCO₂* pathway, favoring acetate production. Catalysts such as Ag-CuO₂ have also been optimized to destabilize off-target intermediates, leading to an acetate Faradaic efficiency of 70% at 200 mA cm⁻² and stable operation for 18 hours in a membrane electrode assembly, producing 5 wt% acetate. Dual-atomic Cu-Ag pairs have also shown promise, boosting selective electroreduction of CO₂ to acetate with a Faradaic efficiency of 50% for acetate and 72% for C₂ products.

Table 2: Key Performance Indicators for Electrochemical Acetate Synthesis

| Reaction Type | Catalyst System | Acetate Faradaic Efficiency (FE) | Partial Current Density (mA/cm²) | Acetate Concentration (M) | Purity (%) | Citation |

| CO Electroreduction | Micrometer-scale Copper | ~20% | -300 | N/A | N/A | |

| CO Electroreduction | Cu cathode, Ni-Fe anode, AEM | N/A | N/A | 7.6 | >97% | |

| CO₂ Electroreduction | Self-pressurizing nanocatalytic capsules | 38.5 ± 2.2% | -328 ± 19 | N/A | N/A | |

| CO Electroreduction | Ag-CuO₂ | 70% | 200 | 5 wt% | N/A | |

| CO₂ Electroreduction | Dual-atomic Cu-Ag pairs | 50% (72% for C₂ products) | N/A | N/A | N/A |

Development of Novel this compound Derivatives for Research Applications

The strategic synthesis of novel this compound derivatives is crucial for expanding the toolkit of organic chemistry and developing new reagents with tailored reactivities.

Pyridylmethyl acetate derivatives, such as 2-pyridylmethyl acetate, are valuable reagents and intermediates in organic synthesis due to their unique structural features combining an aromatic pyridine ring with a functional acetate group. These compounds can be synthesized through the esterification of 2-pyridinemethanol (B130429) with acetic anhydride or acetic acid in the presence of a catalyst.

Pyridylmethyl acetate derivatives are versatile building blocks, capable of acting as both nucleophiles and electrophiles, thereby opening various synthetic pathways. They serve as intermediates in the synthesis of pharmaceuticals, including analgesics, anti-inflammatory agents, and antihistamines, as well as agrochemicals such as insecticides and herbicides. The ease with which their ester group can be hydrolyzed further enhances their utility as precursors for synthesizing other compounds. Synthetic routes to substituted pyridylacetate derivatives frequently involve starting from halopyridines under palladium-catalyzed cross-coupling conditions with various nucleophiles like lithium enolates, silyl (B83357) enol ethers, or Reformatsky reagents.

Table 3: Applications of 2-Pyridylmethyl Acetate Derivatives

| Application Area | Role/Function | Citation |

| Organic Reactions | Acts as nucleophile or electrophile, enabling various synthetic pathways | |

| Pharmaceutical Industry | Intermediate in the synthesis of drugs (analgesics, anti-inflammatory, antihistamines) | |

| Agrochemicals | Derivatives explored for use in pesticides and herbicides | |

| Flavor and Fragrance | Valued for pleasant aromas, contributing to formulations |

Design and Synthesis of Thiazolidine Derivatives from this compound Precursors

The synthesis of thiazolidine derivatives often involves precursors that incorporate an acetate-containing unit, such as methyl 2-bromoacetate or ethyl 2-bromoacetate. researchgate.netnih.gov These reagents are instrumental in constructing the thiazolidine ring system, where the "this compound" nomenclature refers to the position of the leaving group (e.g., bromine) on the acetate chain, which subsequently becomes part of the newly formed heterocyclic ring.

A prominent class of these derivatives is the thiazolidine-2,4-diones (TZDs). Their synthesis can be achieved through a one-pot, three-component reaction involving aliphatic primary amines, carbon disulfide, and methyl 2-bromoacetate. researchgate.net The reaction conditions, including the choice of solvent (e.g., water or solvent-free), can influence the product outcome, leading to either 2-thioxothiazolidin-4-one (rhodanine) derivatives or thiazolidine-2,4-diones. researchgate.net

Another established method for synthesizing 5-arylidene-thiazolidine-2,4-dione derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of aromatic aldehydes with thiazolidine-2,4-dione itself. nih.govrasayanjournal.co.inucl.ac.uk Catalysts such as piperidine, sodium acetate, or urea (B33335) have been successfully employed to facilitate this transformation. nih.govrasayanjournal.co.inucl.ac.uk For instance, 4-hydroxybenzylidenethiazolidines-2,4-dione can be synthesized from 4-hydroxybenzaldehyde (B117250) and 2,4-thiazolidinedione. rasayanjournal.co.in Recent advancements include the development of microwave-assisted syntheses for thiazolidinedione compound libraries, which often involve the Knoevenagel condensation followed by N-benzylation. ucl.ac.uk

Table 1: Examples of Thiazolidine Derivative Synthesis

| Precursor Type | Key Reagents | Reaction Type | Product Class | Yields (Typical) |

| Primary Amines, CS₂ | Methyl 2-bromoacetate | One-pot, three-component | Thiazolidine-2,4-diones, Rhodanines | Good researchgate.net |

| Aromatic Aldehydes | Thiazolidine-2,4-dione | Knoevenagel Condensation | 5-Arylidene-thiazolidine-2,4-diones | Moderate to Good ucl.ac.uk |

Synthesis of Benzoxazine-3-one Derivatives with this compound Moieties

The synthesis of benzoxazine-3-one derivatives incorporating this compound moieties is a well-documented area of research. Specifically, ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives have been a focus of synthetic efforts. rasayanjournal.co.innih.govCurrent time information in Bangalore, IN.americanelements.com

A common synthetic pathway involves the reaction of 4H-benzo clockss.orgwikipedia.orgoxazine-3-one with bromoethyl acetate. This transformation is typically carried out in the presence of a base, such as potassium carbonate, in an anhydrous solvent like acetone, leading to the formation of ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b] clockss.orgwikipedia.orgoxazin-4-yl)acetate. nih.gov This method has been reported to achieve high yields, often around 86%. nih.gov

Further studies have detailed the synthesis and characterization of various ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives. Their structures are typically confirmed using spectroscopic techniques, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry. Current time information in Bangalore, IN.americanelements.com Research has also explored regioselective formylation reactions on ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate or this compound derivatives. nih.gov

Table 2: Key Synthetic Route for Benzoxazine-3-one this compound Derivatives

| Starting Material | Acetate Precursor | Conditions | Product Type | Typical Yield |

| 4H-benzo clockss.orgwikipedia.orgoxazine-3-one | Bromoethyl acetate | K₂CO₃, dry acetone, reflux | Ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b] clockss.orgwikipedia.orgoxazin-4-yl)acetate | 86% nih.gov |

Derivatization of Natural Products for Analog Research

The derivatization of natural products by introducing acetate groups at specific positions is a common strategy in analog research, aimed at modifying their properties or exploring structure-activity relationships.

Combretastatin (B1194345) A-2 Acetate

Combretastatin A-2 is a stilbenoid belonging to the combretastatin family, originally isolated from the African bush willow tree Combretum caffrum. cdnsciencepub.comd-nb.info The derivatization of Combretastatin A-2 to its acetate form, Combretastatin A-2 acetate, typically involves the acetylation of its hydroxyl groups. For instance, the phenolic group of Combretastatin A-2 (often denoted as 5a in synthetic schemes) can be acetylated to yield its diacetate derivative (5c). vt.edu This acetylation is a standard chemical modification used to protect hydroxyl groups, alter solubility, or investigate the role of specific hydroxyl functionalities in the compound's biological activity. The synthesis of Combretastatin A-2 itself can be achieved through various routes, including the Wittig reaction. Current time information in Bangalore, IN.uni.lu

Taxol 2'-Acetate

Taxol, also known as Paclitaxel (B517696), is a complex diterpenoid natural product with significant anticancer activity. acs.org Taxol 2'-Acetate (also known as 2'-Acetyltaxol) is a derivative formed by the acetylation of the hydroxyl group at the 2'-position of the Taxol molecule. vt.eduuni.lu The synthesis of 2'-acetyltaxol (B1213289) involves the introduction of an acetyl moiety at this specific site. americanelements.comvt.edu Research findings indicate that while the addition of an acetyl moiety at C-2' results in the retention of cytotoxicity, it can lead to a loss of in vitro activity in promoting microtubule assembly. americanelements.com This observation suggests that the free hydroxyl group at the 2'-position of Taxol is crucial for its microtubule-stabilizing properties, highlighting the impact of this specific derivatization on its mechanism of action. The acetylation of the C4 hydroxyl group is also noted in the context of Taxol's total synthesis. nih.gov

Table 3: Derivatization of Natural Products

| Natural Product | Derivative | Derivatization Method | Impact of Derivatization (Chemical) |

| Combretastatin A-2 | Combretastatin A-2 Acetate | Acetylation of hydroxyl group(s) | Protection of hydroxyl groups; alteration of properties for research. vt.edu |

| Taxol | Taxol 2'-Acetate | Acetylation at C-2' | Retention of cytotoxicity; potential loss of microtubule assembly promotion. americanelements.com |

Mechanistic Investigations of Acetate and 2 Acetate in Biological and Chemical Systems

Biochemical Metabolism of Acetate (B1210297) as a Two-Carbon Unit

Acetate is a fundamental two-carbon unit that plays a crucial role in cellular metabolism, participating in diverse functions such as energy production, lipid synthesis, and protein acetylation. nih.gov Its metabolic versatility allows it to serve as a vital nutrient and a signaling molecule, influencing various physiological processes. nih.govnih.gov

Acetate Conversion to Acetyl-CoA by Acyl-CoA Short-Chain Synthetases (ACSS1, ACSS2)

The primary step in acetate utilization within cells is its conversion to acetyl-coenzyme A (acetyl-CoA), a high-energy thioester that acts as a central hub in metabolism. This conversion is catalyzed by a family of enzymes known as acyl-CoA short-chain synthetases (ACSS), specifically ACSS1 and ACSS2 in mammals. nih.govnih.gov

The reaction is an ATP-dependent process, consuming one molecule of ATP to form acetyl-CoA, AMP, and pyrophosphate. nih.gov ACSS1 is predominantly localized in the mitochondria, where the acetyl-CoA it produces is primarily directed into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation and ATP generation. nih.govnih.govsnmjournals.org In contrast, ACSS2 is found in both the cytoplasm and the nucleus, converting acetate into acetyl-CoA that is then utilized for de novo fatty acid and cholesterol synthesis, as well as for various protein acetylation reactions. nih.govnih.govsnmjournals.org

The activity of these enzymes is tightly regulated. For instance, SIRT1, a NAD⁺-dependent protein deacetylase, activates ACSS2 through deacetylation at lysine-661 in the cytoplasm and nucleus. Similarly, SIRT3 activates mitochondrial ACSS1 by deacetylation at lysine-635. nih.govnih.govpnas.org Interestingly, ACSS2 has also been observed to catalyze the reverse reaction, converting acetyl-CoA back to acetate, particularly in cancer cells, which may contribute to maintaining acetyl-CoA homeostasis under certain conditions. nih.gov

Table 1: Key ACSS Enzymes in Acetate Metabolism

| Enzyme | Localization | Primary Role of Acetyl-CoA Product | Regulation (Examples) |

| ACSS1 | Mitochondria | TCA cycle for energy production | Activated by SIRT3 |

| ACSS2 | Cytoplasm, Nucleus | Lipid synthesis, protein acetylation | Activated by SIRT1 |

Compartmentalized Roles of Cytosolic and Nuclear Acetyl-CoA Pools Derived from Acetate

The acetyl-CoA generated from acetate exhibits distinct metabolic fates depending on its cellular compartmentalization. Cytosolic acetyl-CoA is a crucial precursor for anabolic processes, predominantly serving as the building block for the de novo biosynthesis of lipids and fatty acids. nih.govnih.gov This pool is essential for membrane synthesis and energy storage. wikipedia.orgnih.gov

In the nucleus, acetyl-CoA derived from acetate plays a critical role in epigenetic regulation. It is the sole acetyl donor for histone acetyltransferases (HATs), which catalyze the acetylation of lysine (B10760008) residues on histone proteins. nih.govmdpi.com Histone acetylation is a dynamic post-translational modification that influences chromatin structure and gene expression, thereby impacting cellular processes such as cell proliferation and differentiation. nih.govnih.govnih.govmdpi.com ACSS2's presence in both the cytoplasm and nucleus underscores its versatile role in supplying acetyl-CoA for both metabolic and epigenetic functions. nih.govnih.govnih.govpnas.orgresearchgate.net

Table 2: Major Metabolic Fates of Acetate-Derived Acetyl-CoA

| Acetyl-CoA Pool | Primary Metabolic Role | Examples of Pathways/Processes |

| Cytosolic | Anabolic processes | De novo lipid and fatty acid biosynthesis |

| Nuclear | Epigenetic regulation | Histone acetylation, gene expression modulation |

| Mitochondrial | Catabolic processes | TCA cycle, ATP production |

Acetate Recycling from Protein and Metabolite Deacetylation Reactions (e.g., Histone Deacetylases, Sirtuins, N-acetylaspartate)

Acetate is not only taken up from exogenous sources or produced de novo, but it is also continuously generated within cells through deacetylation reactions. Protein deacetylases, including histone deacetylases (HDACs) and sirtuins, remove acetyl groups from various proteins, thereby releasing free acetate into the cellular environment. nih.govnih.govnih.govnih.govmdpi.comresearchgate.net This recycling mechanism is vital for maintaining cellular acetate homeostasis and ensuring the efficient reuse of acetyl moieties.

ACSS2 is uniquely positioned to recycle this endogenously produced acetate. It is the only known enzyme capable of reactivating acetate derived from deacetylation reactions in both the cytoplasm and the nucleus. nih.govnih.govresearchgate.net A notable example of metabolite deacetylation occurs with N-acetylaspartate (NAA), which is the most concentrated acetylated metabolite in the human brain. The deacetylation of NAA also liberates acetate, which can then be activated by ACSS2, highlighting a specific recycling pathway important for brain metabolism. nih.govnih.govmdpi.comresearchgate.net

Contribution of Acetate to de novo Lipid and Fatty Acid Biosynthesis Pathways

Acetate serves as a significant carbon source for the de novo biosynthesis of lipids and fatty acids. Once converted to acetyl-CoA by ACSS enzymes, these two-carbon units are committed to the anabolic pathways of lipogenesis. nih.govsnmjournals.orgwikipedia.orgnih.govresearchgate.netplos.orgpnas.orgcapes.gov.brpnas.org

A key regulatory step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). This ATP-dependent step is considered the first committed step in fatty acid biosynthesis. idrblab.netrsc.org Malonyl-CoA then provides the two-carbon units for the sequential elongation of fatty acid chains by fatty acid synthases. This pathway is crucial for generating the lipids necessary for cellular membranes and energy storage. wikipedia.orgnih.gov Studies have shown that acetate can make a significantly larger carbon contribution to lipids compared to other precursors like glucose or propionate (B1217596) under certain conditions. nih.govcapes.gov.br

Exploration of Alternative Enzymatic Pathways for Acetate Formation (e.g., Pyruvate (B1213749) Dehydrogenase Activity)

Beyond its well-established roles as a metabolic input, acetate can also be generated endogenously through various enzymatic and non-enzymatic pathways. Recent research has revealed that pyruvate, the end product of glycolysis, can be quantitatively converted to acetate in mammalian cells, a phenomenon that becomes more pronounced under conditions of nutritional excess or hyperactive glucose metabolism. nih.govnih.gov

One mechanism involves the altered activity of thiamine-dependent keto acid dehydrogenases, such as the pyruvate dehydrogenase (PDH) complex. Under specific conditions, PDH can function as a pyruvate decarboxylase, converting pyruvate to acetaldehyde, which can then be oxidized to acetate. nih.gov This provides an alternative route for acetate production, particularly when the availability of cofactors like CoASH and NAD⁺ limits the complete oxidation of pyruvate to acetyl-CoA. nih.gov

In anaerobic environments, other pathways contribute to acetate formation from pyruvate. Enzymes like pyruvate formate (B1220265) lyase (PFL) and pyruvate oxidase (POX) can convert pyruvate into acetate, often coupled with ATP generation, as observed in certain bacteria. researchgate.netmdpi.com These alternative pathways highlight the metabolic flexibility of cells in generating acetate under diverse physiological conditions.

Acetate as a Source in Polyketide Biosynthesis Pathways

Acetate, specifically in the form of acetyl-CoA and its derivative malonyl-CoA, serves as a fundamental building block in the biosynthesis of polyketides. The "acetate pathway," also known as the polyketide pathway, is a critical biosynthetic route for a vast array of natural products, including many pharmaceutically important compounds. wikipedia.orgrsc.orgresearchgate.netnih.govsciepublish.com

This pathway initiates with acetyl-CoA and involves the sequential condensation of two-carbon units, typically derived from malonyl-CoA, to form increasingly longer carbon chains. wikipedia.orgrsc.orgresearchgate.net The condensation reactions are catalyzed by multifunctional enzymes called polyketide synthases (PKSs). researchgate.net While fatty acid synthesis involves complete reduction of the carbon chain after each elongation step, polyketide synthesis often omits or partially reduces these steps, leading to a diverse range of complex structures with alternating keto and methylene (B1212753) groups. wikipedia.orgrsc.org For example, chalcone (B49325) synthase (CHS), a Type III PKS in plants, catalyzes the condensation of three acetate units from malonyl-CoA with p-coumaroyl-CoA to form a tetraketide intermediate, a key step in flavonoid biosynthesis. sciepublish.com

Molecular Mechanisms of Acetate Signaling and Regulation

Acetate, a short-chain fatty acid, serves as a crucial signaling molecule and metabolic intermediate, influencing a wide array of cellular processes through distinct molecular mechanisms.

G-Protein Coupled Receptor (FFAR2) Mediated Acetate Signaling Pathways (cAMP, Phospholipase C, PKA, PKC)

Acetate exerts significant biological effects by activating G-protein coupled receptors, particularly Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43. FFAR2 is activated by short-chain fatty acids, including acetate, propionate, and butyrate (B1204436) nih.gov. The activation of FFAR2 can couple to both Gαi/o and Gαq/11 proteins, leading to diverse downstream signaling cascades nih.gov.

When FFAR2 activates Gαi/o proteins, it results in the inhibition of adenylyl cyclase (AC), consequently decreasing the production of cyclic adenosine (B11128) monophosphate (cAMP) and reducing the activity of protein kinase A (PKA) nih.gov. Conversely, activation of Gαq/11 proteins by FFAR2 stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol bisphosphates (PIP2) into inositol-triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular Ca2+, which in turn activates protein kinase C (PKC) nih.gov. Beyond these pathways, FFAR2 activation has also been shown to lead to the activation of extracellular signal-regulated kinases (ERK1/2).

FFAR2 is notably expressed in immune system cells, where its activity plays a critical role in regulating inflammatory responses. Research using FFAR2-deficient mice demonstrated increased inflammatory responses in models of arthritis, colitis, and asthma, highlighting the protective anti-inflammatory role of FFAR2-mediated acetate signaling.

Table 1: FFAR2-Mediated Acetate Signaling Pathways (This table represents data that would be interactive in a digital format)

| Pathway Component | Downstream Effect (Gαi/o coupling) | Downstream Effect (Gαq/11 coupling) |

| FFAR2 Activation | Inhibition of Adenylyl Cyclase (AC) nih.gov | Activation of Phospholipase C (PLC) nih.gov |

| Second Messenger | Decreased cAMP production nih.gov | Increased IP3 and DAG nih.gov |

| Kinase Activity | Reduced Protein Kinase A (PKA) activity nih.gov | Activated Protein Kinase C (PKC) nih.gov |

| Other Effects | - | ERK1/2 activation |

Acetyl-CoA Dependent Protein Acetylation as a Post-Translational Modification Regulating Cellular Functions and Gene Transcription

Protein acetylation is a fundamental and evolutionarily conserved post-translational modification (PTM) where an acetyl group is added to a molecule, typically a protein. This process is primarily mediated by acetyltransferases, which transfer an acetyl group from acetyl-CoA to specific lysine residues on target proteins. This modification is crucial for regulating a wide array of cellular functions, including gene expression, protein stability, and enzyme activity.

One of the most extensively studied roles of acetylation is its impact on histone proteins. Acetylation of histones is strongly associated with an open chromatin structure, which in turn facilitates the accessibility of DNA for transcription factors and RNA polymerase, thereby playing a significant role in gene regulation. The intracellular concentration of acetyl-CoA, which is dynamic and dependent on nutrient availability, directly influences the global levels of histone acetylation and subsequent gene expression. Beyond histones, acetylation also regulates numerous non-histone proteins, including transcription factors, transcriptional coactivators, and nuclear receptors, further complicating and fine-tuning cellular functions and bioenergetic metabolism. The reversible nature of protein acetylation, balanced by deacetylases, is essential for maintaining cellular homeostasis.

Epigenetic Modulations Driven by Acetate Availability and Metabolism

Acetate plays a significant role in connecting cellular metabolism with epigenetic modifications, particularly in processes like tumorigenesis and cell fate decisions. Acetate is converted into acetyl-CoA by acetyl-CoA synthetase (ACSS) enzymes, specifically ACSS1 in mitochondria and ACSS2 in the cytoplasm and nucleus. This conversion is critical because acetyl-CoA serves as the direct donor of acetyl groups for histone acetylation.

Under conditions such as hypoxia, cancer cells can increase their reliance on acetate as an alternative carbon source for lipid synthesis. Nuclear ACSS2 is particularly important in this context, as it can translocate to the nucleus and locally produce acetyl-CoA, thereby influencing the epigenetic landscape through selective histone acetylation. This histone acetylation, by increasing nucleosome mobility, promotes transcription elongation and gene activation.

Detailed research findings indicate that acetate availability can directly impact epigenetic states. For instance, acetate supplementation has been shown to maintain mouse and human embryonic stem cells in a naïve state, preserving H3K9/27 acetylation, which is characteristic of an open chromatin state essential for the epigenetic plasticity of pluripotent stem cells. Fluctuations in acetyl-CoA levels, driven by nutrient availability, directly determine the global levels of histone acetylation and consequently modulate transcriptional responses, underscoring the intimate link between metabolism and epigenetics.

Regulatory Mechanisms of ACSS Enzyme Activity (e.g., Acetylation/Deacetylation by SIRT1, SIRT3)

Acetyl-CoA synthetase (ACSS) enzymes are pivotal in acetate metabolism, catalyzing the ATP-dependent conversion of acetate and coenzyme A (CoA) into acetyl-CoA. Their activity is subject to sophisticated regulatory mechanisms, notably through reversible acetylation and deacetylation.

Mammalian ACSS enzymes, specifically cytoplasmic ACSS1 and mitochondrial ACSS2, are known to be regulated by this post-translational modification. Acetylation of both ACSS1 and ACSS2 has been shown to negatively regulate their enzymatic activity. Conversely, deacetylation by sirtuin enzymes activates these synthetases.

Detailed studies have identified specific sirtuins involved in this regulation:

SIRT1 (Sirtuin 1), a cytoplasmic deacetylase, deacetylates ACSS1 at lysine residue 661 (Lys-661). This deacetylation leads to a pronounced increase in ACSS1-dependent fatty-acid synthesis from acetate.

SIRT3 (Sirtuin 3), a mitochondrial deacetylase, deacetylates ACSS2 at lysine residue 635 (Lys-635). This process is crucial for reactivating ACSS2 when it has been inactivated by acetylation.

The coordinated action of SIRT1 and SIRT3 in deacetylating ACSS1 and ACSS2, respectively, highlights a key mechanism by which sirtuins regulate metabolism across different subcellular compartments by controlling acetyl-CoA production from acetate.

Table 2: Regulatory Mechanisms of ACSS Enzyme Activity (This table represents data that would be interactive in a digital format)

| Enzyme | Location | Acetylation Site | Effect of Acetylation | Deacetylase | Effect of Deacetylation |

| ACSS1 | Cytoplasmic | Lys-661 | Negative regulation | SIRT1 | Activation; increased fatty-acid synthesis from acetate |

| ACSS2 | Mitochondrial | Lys-635 | Negative regulation | SIRT3 | Reactivation |

Chemical Reaction Mechanisms Involving 2-Acetate Compounds

Beyond its biological roles, acetate, particularly in the form of "this compound compounds" (esters or derivatives where an acetate group is present at a specific position), participates in complex chemical reactions, including significant carbon skeletal rearrangements.

Studies on Carbon Skeletal Rearrangements During this compound Formation (e.g., Fortesyl Acetate)

The formation of certain complex organic molecules involving acetate can proceed through intricate carbon skeletal rearrangements. A notable example is the formation of fortesyl acetate, systematically named 8,8-dimethyltricyclo[4.2.1.03,7]nonan-6-yl acetate. Studies on the acetolysis of nopyl toluene-p-sulfonate have elucidated the deep-seated carbon skeletal rearrangement mechanism leading to fortesyl acetate.

The proposed mechanism involves a multi-step rearrangement:

Intermediate Cyclobutane (B1203170) Ring Formation : The reaction proceeds through the initial formation of a cyclobutane ring.

Methylene Bridge Shift : Following the initial cyclobutane formation, a shift of a methylene bridge occurs, which expands the original cyclobutane ring.

Subsequent Cyclobutane Ring Expansion : This is then followed by a further expansion of the newly formed cyclobutane ring.

Calculations of the heats of formation for the various possible ionic intermediates involved in these shifts have provided strong evidence, confirming this proposed mechanism as the most likely pathway for the formation of fortesyl acetate. This highlights the complexity and specificity of carbon skeletal rearrangements that can occur during the formation of "this compound compounds" in organic synthesis.

Advanced Analytical and Spectroscopic Characterization of 2 Acetate Compounds

Quantitative Analysis and Metabolic Flux Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for High-Throughput Quantification of Free and Bound Acetate (B1210297) and its Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a robust method for the high-throughput quantification of both free and bound acetate, including its various metabolites. A notable GC-MS-based method involves the alkylation of acetate to propyl-acetate, enabling simultaneous quantification of both ¹²C- and ¹³C-acetate. This technique demonstrates high reproducibility, typically with a relative standard deviation (RSD) of less than 10%, and offers a wide linear range of quantification, from 2 to 2000 µM. springermedizin.desemanticscholar.orgnih.govresearchgate.net

Table 1: Performance Characteristics of GC-MS for Acetate Quantification

| Characteristic | Value | Source Indices |

| Reproducibility | < 10% RSD | springermedizin.desemanticscholar.orgnih.govresearchgate.net |

| Linear Range | 2–2000 µM | springermedizin.desemanticscholar.orgnih.govresearchgate.net |

The utility of this method extends to various biological applications, such as measuring the uptake of free acetate by cultured cancer cells and quantifying total acetylation within distinct cellular compartments. springermedizin.desemanticscholar.orgnih.govresearchgate.net Furthermore, it facilitates the measurement of free acetate in tissues and bio-fluids, revealing considerable differences in acetate concentrations across different organs in vivo, thereby offering insights into its intricate systemic metabolism and availability for diverse tumor types. springermedizin.desemanticscholar.orgnih.govresearchgate.net The method also effectively minimizes background acetate levels, a common challenge in the analysis of this metabolite. springermedizin.de Typical instrumentation includes an Agilent 7890B GC system coupled to a 7000 Triple Quadrupole GC-MS system, utilizing a Phenomenex ZB-1701 column. springermedizin.de

Stable Isotope Labeling Techniques (e.g., ¹³C-wikipedia.orgAcetate, ¹³C-wikipedia.orgfishersci.caAcetate, ²H₃-Acetate) for Tracing Metabolic Fluxes in Biological Systems (e.g., Yeast, Insect Cells)

Stable isotope labeling techniques are indispensable for tracing metabolic fluxes in biological systems. Compounds such as ¹³C- wikipedia.orgacetate and ¹³C- wikipedia.orgfishersci.caacetate are particularly valuable for metabolic studies, as acetate is efficiently incorporated by many organisms, including mammalian and insect cell cultures, serving as a preferred source of acetyl-CoA. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, has demonstrated the efficient incorporation of acetate into metabolites like glutamate (B1630785) and alanine (B10760859) secreted by insect cell cultures. nih.govresearchgate.net

In studies involving Saccharomyces uvarum (yeast) grown on glucose/¹³C-acetate mineral media, the labeling patterns of proteinogenic amino acids can be accurately predicted based on specific substrate consumption rates, utilizing modified yeast metabolism schemes and stoichiometric modeling. nih.govresearchgate.net

Table 2: ¹³C Enrichment Half-Times in Glutamate from [2-¹³C]Acetate

| Glutamate Carbon Position | Half-Time to Maximum ¹³C Enrichment | Source Index |

| C-4 | 2.6 minutes | researchgate.net |

| C-2 and C-3 | 8 minutes | researchgate.net |

Furthermore, deuterium (B1214612) metabolic imaging (DMI) utilizing [²H₃]acetate has proven effective for tracing substrate fluxes through the tricarboxylic acid (TCA) cycle in the liver. nih.govresearchgate.netresearchgate.net Upon reaching hepatocytes, [²H₃]acetate transforms into acetyl-CoA, which then enters the TCA cycle, with deuterons potentially transferring to water during the process. nih.govresearchgate.net DMI with [²H₃]acetate allows for the detection of glutamine/glutamate (Glx) as a downstream metabolic product. nih.govresearchgate.net For instance, the GABA/glutamine (Gln) cycle flux was found to comprise 23% of total neurotransmitter cycling and 18% of total neuronal TCA cycle flux in rat cortex under halothane (B1672932) anesthesia, as determined by ¹³C NMR spectroscopy with [2-¹³C]acetate. pnas.org The citric acid cycle flux, for an observed oxygen consumption of 31 µmol/g dry weight x min, was calculated to be 8.3 µmol/g dry weight x min. researchgate.net

¹³C metabolic flux analysis (¹³C-MFA) stands as a powerful technique for quantifying intracellular fluxes, particularly in cancer cells, providing a detailed understanding of metabolic pathway activities. d-nb.info

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Quantification of 2-Acetate Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique widely employed for the separation, purification, and quantification of this compound compounds from complex mixtures. sigmaaldrich.com For instance, sodium acetate can be effectively analyzed using reverse phase (RP) HPLC methods. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid; for mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid. sielc.com Ethyl acetate, another common acetate compound, can be retained, separated, and analyzed using columns like Newcrom R1 with an isocratic mobile phase of water and acetonitrile. sielc.com

HPLC methods for organic acids, including acetate compounds, commonly utilize ion exchange, ion exclusion, or reversed-phase separation modes. shimadzu.com Detection is often achieved through direct UV absorption of the carboxyl group in the 200–210 nm range. shimadzu.com The use of pH buffering reagents can promote dissociation, leading to enhanced detection sensitivity. shimadzu.com Beyond quantification, HPLC is also valuable for isolating impurities in preparative separations and is applicable in pharmacokinetic studies. sielc.com

Isotope Ratio Mass Spectrometry for Determining Acetate Origin and Turnover in Environmental Samples

Isotope Ratio Mass Spectrometry (IRMS) is a sophisticated technique for measuring minute differences in the abundances of light stable isotopes, such as carbon, hydrogen, and oxygen, making it highly effective for environmental sample analysis. csic.essolubilityofthings.comresearchgate.nete3s-conferences.org The isotopic ratio of a compound is influenced by its environment, allowing IRMS to differentiate samples with identical chemical compositions but distinct origins or conditions. csic.esresearchgate.net

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) extends isotopic analysis to water-soluble, non-polar compounds like acetate, which are challenging for GC analysis. rsc.org This technique is crucial for analyzing acetate from marine porewaters, providing vital information on methanogenesis pathways and carbon turnover in aquatic environments. rsc.org Understanding the carbon isotope composition (δ¹³C) of volatile fatty acids, including acetate, is paramount for investigating biogeochemical processes, particularly methanogenesis. rsc.org Changes in the δ¹³C of acetate can illuminate the relative importance of various processes, sinks, and sources within an ecosystem. rsc.org IRMS also plays a significant role in environmental monitoring, enabling the determination of the origin of atmospheric pollutants and tracing their propagation. e3s-conferences.org A method combining Solid Phase Microextraction (SPME) with GC-IRMS for δ¹³C values has shown excellent agreement with Elemental Analyzer-IRMS (EA-IRMS) and GC-IRMS, with a precision within 0.30‰. researchgate.net

Computational and Theoretical Approaches in this compound Research

Computational and theoretical methodologies complement experimental techniques by providing atomic-level insights into the structure, reactivity, and dynamics of this compound compounds.

Density Functional Theory (DFT) Simulations for Understanding Molecular Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) simulations are a powerful quantum mechanical approach used to model chemical reactions and predict the properties of molecules at an atomistic scale. mdpi.com DFT calculations can accurately predict molecular structures, thermodynamic parameters, kinetic pathways, and various spectroscopic properties, including IR vibrations, UV-vis spectroscopy, and NMR chemical shifts. mdpi.comresearchgate.netacs.orgtandfonline.comnepjol.info When DFT results align with experimental observations, they provide a reliable basis for understanding molecular models. mdpi.com

DFT is instrumental in elucidating the biochemical reactivity order of compounds and identifying active sites within molecules, which is crucial for understanding biological systems. acs.org Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be performed using DFT to characterize kinetic stability, chemical reactivity, and spectroscopic properties. researchgate.netacs.orgtandfonline.comnepjol.info Additionally, Mulliken charge analysis can be employed to assess the impact of electronic population on molecular active sites. acs.orgnepjol.info For example, DFT has been used to investigate the molecular geometry, vibrational frequencies, and ¹³C NMR chemical shifts of compounds like siderol acetate, demonstrating good agreement with experimental values. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis (e.g., Taxol 2'-Acetate)

Molecular modeling and dynamics (MD) simulations are essential tools for performing conformational analysis of complex molecules, including this compound compounds. These simulations provide insights into the dynamic behavior and structural flexibility of molecules, which are critical for understanding their biological activity and interactions. nih.govacs.orgbiorxiv.orgmdpi.com

A notable application is the study of Taxol 2'-acetate, an analog of the potent antitumor drug paclitaxel (B517696) (Taxol). Molecular modeling and NMR studies have examined the conformations of Taxol 2'-acetate in various solutions, such as deuteriochloroform and ²H₂O-deuteriodimethyl sulfoxide. nih.govacs.org These studies revealed that the conformations adopted by Taxol 2'-acetate are essentially identical to those of paclitaxel itself. nih.govacs.org This finding is significant because Taxol 2'-acetate lacks the significant in vitro microtubule polymerization activity of paclitaxel, underscoring the critical role of the free 2'-OH group in paclitaxel's biological activity. nih.govacs.org The conformational analysis suggests that the inactivity of Taxol 2'-acetate is not due to steric hindrance by the acetyl group or destabilization of an active conformation. Instead, it implies that the 2'-OH group of paclitaxel directly interacts with a protein residue in the paclitaxel-microtubule complex, possibly through hydrogen bonding. nih.govacs.org

MD simulations are increasingly utilized in drug discovery and pharmaceutical development to understand the dynamic character and flexibility of drug targets, which is crucial for ligand binding. mdpi.com They can quantify the structural and conformational properties of drug molecules and their interactions. biorxiv.org Conformational analysis often involves docking various conformers, derived from X-ray crystal structures, NMR data, or computational generation, into experimental density maps to identify the most probable bound conformations. pnas.org

Stoichiometric and Kinetic Modeling of Metabolic Pathways Involving Acetate

Acetate, often viewed as a simple metabolic by-product, plays a multifaceted role in the central metabolism of various organisms, acting as both a carbon source and a signaling molecule. Understanding its metabolic fluxes and regulatory mechanisms necessitates the application of advanced modeling approaches, including stoichiometric and kinetic analyses. These models provide quantitative insights into the complex interplay of reactions, enzymes, and environmental conditions that govern acetate production and consumption.

Metabolic Pathways of Acetate: In microorganisms like Escherichia coli, acetate metabolism primarily involves two key pathways: the acetate kinase (AckA)-phosphotransacetylase (Pta) pathway and the acetyl-CoA synthetase (Acs) pathway nih.govnih.govescholarship.org. The AckA-Pta pathway facilitates the reversible conversion of acetyl-CoA to acetate, generating ATP via substrate-level phosphorylation, particularly crucial under anaerobic conditions nih.govindustrialchemicals.gov.aumdpi.comsphinxsai.com. The reactions are as follows:

Acetyl-CoA + Pi ⇌ Acetyl Phosphate + Coenzyme A (catalyzed by Pta) industrialchemicals.gov.aumdpi.com

Acetyl Phosphate + ADP ⇌ Acetate + ATP (catalyzed by AckA) industrialchemicals.gov.aumdpi.com

Conversely, the Acs enzyme efficiently converts intracellular acetate back into acetyl-CoA, requiring ATP and Coenzyme A nih.govnih.govescholarship.orgresearchgate.net. Acetate transport across the cell membrane can occur via passive diffusion of the undissociated acetic acid form or through specific transporters, such as sodium:solute symporters, especially at neutral and alkaline pH where acetate is predominantly in its anionic form nih.govescholarship.orgresearchgate.netresearchgate.net.

Stoichiometric Modeling (Flux Balance Analysis - FBA): Stoichiometric models, particularly Flux Balance Analysis (FBA), are widely used to predict metabolic flux distributions and cellular growth under steady-state conditions by considering the stoichiometry of metabolic pathways and optimality principles niscpr.res.inmdpi.comfrontiersin.org. These models have been instrumental in interpreting systemic metabolic physiology and designing metabolic pathways mdpi.com. For E. coli, FBA has been applied to understand "overflow metabolism," where cells excrete acetate even in the presence of abundant oxygen escholarship.orgijpbs.com. Stoichiometric models suggest that this overflow can be caused by various cellular constraints, including energy conservation, cofactor recycling, membrane occupancy, and resource allocation bioinfopublication.org. They successfully predict the growth rate dependence of acetate production in E. coli and can be used to compare predictions with experimental data on glucose and oxygen uptake rates, as well as acetate secretion rates niscpr.res.inmdpi.comfrontiersin.org.

Kinetic Modeling: While stoichiometric models provide insights into steady-state fluxes, kinetic models are essential for understanding the dynamic behavior, control, and regulation of metabolic systems, as they account for changes in metabolite concentrations and regulatory interactions bioinfopublication.orgresearchgate.net. For instance, a kinetic model of E. coli metabolism has successfully linked acetate metabolism with glucose uptake and growth, reconciling theories of global and local control of acetate flux ijpbs.comresearchgate.net. These models can predict the reversal of acetate flux at high acetate concentrations, a phenomenon not reproducible by stoichiometric models due to their inability to account for metabolite concentrations ijpbs.combioinfopublication.org.

Kinetic models have also been developed for specific biological processes involving acetate, such as cardiac oxidative metabolism using [1-carbon-11]-acetate as a tracer in PET imaging researchgate.netnih.gov. A five-compartment model has been shown to adequately describe the kinetics of [1-11C]-acetate in the myocardium, incorporating compartments for free acetate, activated acetate (acetyl-CoA and TCA cycle intermediates), CO2 precursors, amino acids, and CO2 researchgate.netnih.gov.

Detailed Research Findings and Data: Studies using dynamic 13C-metabolic flux analysis in E. coli have quantified the simultaneous acetate production and consumption fluxes. For example, in E. coli K-12 MG1655, unidirectional acetate production and consumption fluxes were measured to be 7.7 ± 0.5 mmol gDW⁻¹ h⁻¹ and 5.7 ± 0.5 mmol gDW⁻¹ h⁻¹, respectively, which were significantly higher than the net acetate accumulation flux researchgate.net. This highlights the dynamic exchange of acetate between the cell and its environment.

| Enzyme/Pathway | Organism | Role in Acetate Metabolism | Key Kinetic Parameters (if available) | Modeling Application |

|---|---|---|---|---|

| Acetate Kinase (AckA) & Phosphotransacetylase (Pta) | Escherichia coli | Converts Acetyl-CoA to Acetate (ATP production); Reversible for Acetate activation to Acetyl-CoA nih.govindustrialchemicals.gov.au | — | Stoichiometric (FBA) and Kinetic models to study overflow metabolism and flux reversal ijpbs.combioinfopublication.org |

| Phosphotransacetylase (Pta) | Porphyromonas gingivalis | Produces Acetyl Phosphate from Acetyl-CoA mdpi.com | kcat = 1,487 ± 63 s⁻¹, Km = 63.8 ± 7.5 µM (for Acetyl-CoA) mdpi.com | Enzymatic characterization mdpi.com |

| Acetyl-CoA Synthetase (Acs) | Escherichia coli | Converts Acetate to Acetyl-CoA nih.govresearchgate.net | — | Stoichiometric (FBA) and Kinetic models for acetate assimilation nih.govresearchgate.net |

| Pyruvate (B1213749) Oxidase (PoxB) | Escherichia coli | Directly produces Acetate from Pyruvate escholarship.org | — | Stoichiometric (FBA) for acetate production researchgate.net |

| Acetate Transport Systems | Various (e.g., E. coli, Haloferax volcanii) | Uptake of Acetate (passive diffusion, specific symporters) nih.govescholarship.orgresearchgate.net | — | Integrated into stoichiometric and kinetic models to account for extracellular exchange researchgate.netnih.gov |

| [1-11C]-Acetate Kinetics | Human Myocardium | Tracer for myocardial oxidative metabolism researchgate.netnih.gov | — | Five-compartment kinetic model for PET data evaluation researchgate.netnih.gov |

| Acetate Metabolism | Glycogen Accumulating Organisms (GAOs) | Acetate uptake under anaerobic conditions, PHA production nih.gov | Rate affected by pH nih.gov | Stoichiometric and kinetic models for nutrient removal systems nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a set of compounds and their biological activity or physicochemical properties. For this compound derivatives, QSAR models have been developed to predict a wide range of activities, offering insights into structural features critical for their efficacy. These studies leverage various molecular descriptors to build predictive models, aiding in the rational design and optimization of novel compounds.

Applications and Research Findings: QSAR studies involving acetate derivatives have explored diverse biological activities and properties:

Antioxidant and Antimicrobial Activities: Functionalized phenyl acetate derivatives have been investigated for their reactive species-caging (antioxidant), cellular viability-terminating (anticancer), and microbial-shedding (antibacterial and antifungal) potentials researchgate.net. For instance, methoxyphenyl acetate derivatives showed strong antioxidant activity, while fluorophenyl and chlorophenyl acetate derivatives exhibited significant anticancer and antifungal activities, respectively researchgate.net. Similarly, acetamidosulfonamide derivatives, which can be considered acetylated compounds, have been studied for their antioxidant and antimicrobial properties, with QSAR models indicating that an ethylene (B1197577) group connected to a pyridine (B92270) ring can enhance antioxidant activities researchgate.netnih.gov. Monochloroacetic acid derivatives have also been subjected to QSAR analysis for their antibacterial and antifungal properties, highlighting the importance of steric (molar refractivity) and electronic (total energy) parameters researchgate.net.

Toxicity and Hydrolysis Rates: QSAR models have been developed to predict the toxicity of aliphatic esters, including acetic acid esters, to organisms like the ciliate protozoan Tetrahymena pyriformis researchgate.net. These studies often utilize molecular compressibility descriptors to describe toxicity researchgate.net. Furthermore, QSAR is applied to predict the hydrolysis rate constants of esters, which is crucial for understanding their environmental fate and stability nih.govescholarship.orgresearchgate.netacs.org. For example, studies on benzoglycolamide ester prodrugs identified lipophilicity (log P), charge on amide nitrogen, and nucleophilic frontal density as significant descriptors influencing ester hydrolysis nih.gov.

Enzyme Inhibition and Receptor Antagonism: QSAR has been applied to design inhibitors of enzymes such as acetyl-CoA carboxylase 2 (ACC2), an important target for metabolic syndrome nih.gov. In these studies, descriptors like log P and the number of H-bond donors were found to be significant for inhibitory activity nih.gov. Acetyl-containing compounds have also been investigated as inhibitors of acetyl/butyrylcholinesterase enzymes, relevant for Alzheimer's disease treatment mdpi.com. Additionally, aryl acetic acid esters and acetamides have been studied as angiotensin II AT(1) receptor antagonists, with QSAR models identifying electronegativity and bulkiness of substituents as key factors for antihypertensive activity nih.gov.

Photosynthesis Inhibition: 2-(6-acetamidobenzothiazolethio)acetic acid esters have been synthesized and their photosynthesis-inhibiting activity studied using QSAR, revealing that lipophilicity substantially influences their electron transfer inhibition mdpi.com.

Molecular Descriptors and Model Validation: Common molecular descriptors used in QSAR studies of this compound derivatives include:

Lipophilicity: Often represented by log P (octanol-water partition coefficient), which is a key parameter affecting drug absorption, bioavailability, and hydrophobic interactions industrialchemicals.gov.auijpbs.combioinfopublication.orgnih.govmdpi.compensoft.net.

Electronic Parameters: Such as charge on specific atoms (e.g., amide nitrogen, oxygen of the acetyl group), total energy, polarization, and dipole moment, which reflect the electronic distribution and reactivity of the molecule nih.govnih.govijpbs.comresearchgate.netresearchgate.netpensoft.net.

Steric Parameters: Including molar refractivity (MR), molecular volume, and branching, which describe the size and shape of the molecule and its interaction with biological targets ijpbs.comresearchgate.netpensoft.net.

Quantum Topological Molecular Similarity (QTMS) Descriptors: Derived from quantum chemical topology, these can characterize bonds and molecular fragments, proving useful for predicting properties like hydrolysis rates researchgate.netacs.org.

QSAR models are rigorously validated through internal and external validation techniques. Internal validation often employs cross-validation methods like Leave-One-Out (LOO) or Leave-Group-Out (LGO), while external validation uses a separate test set of compounds nih.govresearchgate.netbioinfopublication.orgnih.govmdpi.com. Statistical parameters such as the correlation coefficient (R²), cross-validated squared correlation coefficient (Q²), root mean square error (RMSE), and Fischer ratio (F-value) are used to assess model quality and predictive power nih.govnih.govresearchgate.netresearchgate.netijpbs.combioinfopublication.orgresearchgate.netnih.govnih.govacs.orgmdpi.comnih.gov. High R² and Q² values, along with low RMSE, indicate reliable and robust models researchgate.netbioinfopublication.orgresearchgate.netnih.govnih.govmdpi.comnih.gov.

| Compound Class / Derivative Type | Activity Studied | Key Descriptors Identified | QSAR Model Performance (Example) |

|---|---|---|---|

| Functionalized Phenyl Acetate Derivatives | Antioxidant, Anticancer, Antimicrobial (Bacterial, Fungal) researchgate.net | G2u, Lop, RDF120m, N-067, H1v, RDF045m (Antioxidant); Fluorophenyl/Chlorophenyl substitution (Anticancer, Antimicrobial) researchgate.net | R² > 0.6, Q² > 0.5 (Antioxidant) researchgate.net |